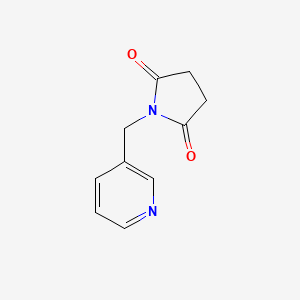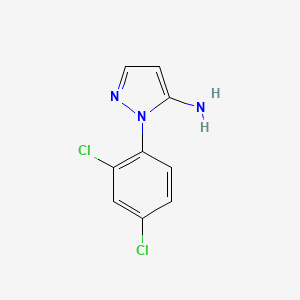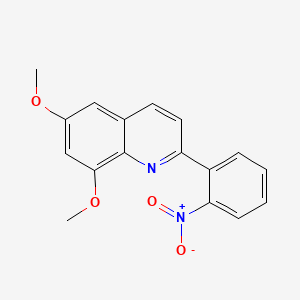
Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dimethoxy-2-(2-nitrophenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with methoxy groups at positions 6 and 8, and a nitrophenyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and 6,8-dimethoxyquinoline.
Condensation Reaction: The 2-nitrobenzaldehyde undergoes a condensation reaction with 6,8-dimethoxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core. This step may require heating and the use of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: 6,8-dimethoxy-2-(2-aminophenyl)quinoline.
Oxidation: 6,8-dimethoxy-2-(2-formylphenyl)quinoline or 6,8-dimethoxy-2-(2-carboxyphenyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
6,8-dimethoxy-2-(2-nitrophenyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and its potential as a pharmacological agent.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives, aiding in the design of new compounds with improved biological activities.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit certain kinases or enzymes involved in cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
6,8-dimethoxyquinoline: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
2-(2-nitrophenyl)quinoline:
6,8-dimethoxy-2-phenylquinoline: Lacks the nitro group, leading to different chemical reactivity and biological activities.
Uniqueness: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
61472-32-0 |
|---|---|
Formule moléculaire |
C17H14N2O4 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
6,8-dimethoxy-2-(2-nitrophenyl)quinoline |
InChI |
InChI=1S/C17H14N2O4/c1-22-12-9-11-7-8-14(18-17(11)16(10-12)23-2)13-5-3-4-6-15(13)19(20)21/h3-10H,1-2H3 |
Clé InChI |
QPPUCHXNFBODET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


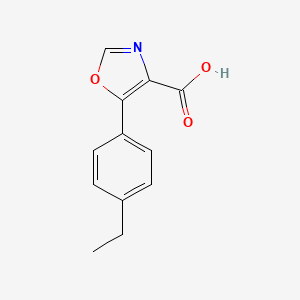
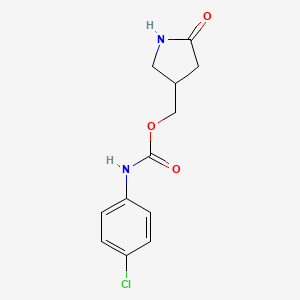
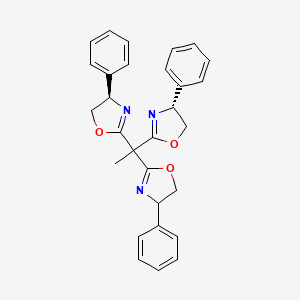

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
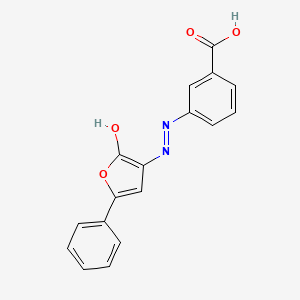
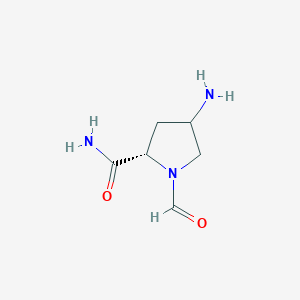
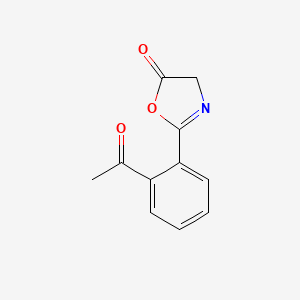
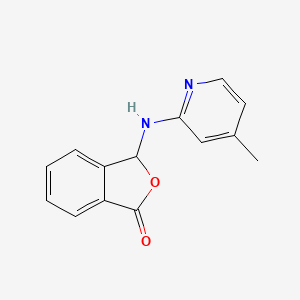
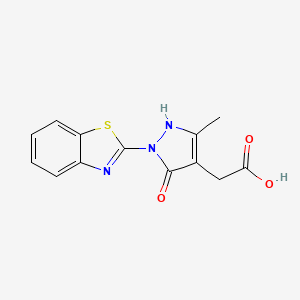
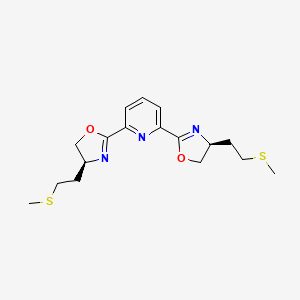
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
